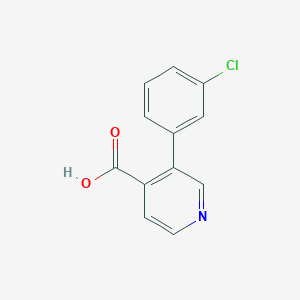

3-(3-Chlorophenyl)pyridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-3-1-2-8(6-9)11-7-14-5-4-10(11)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVONQIMDBSUGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687298 | |

| Record name | 3-(3-Chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-13-9 | |

| Record name | 4-Pyridinecarboxylic acid, 3-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258626-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 3 3 Chlorophenyl Pyridine 4 Carboxylic Acid

Retrosynthetic Analysis of the 3-(3-Chlorophenyl)pyridine-4-carboxylic acid Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered.

The most apparent disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the 3-chlorophenyl group. This leads to a 3-halopyridine-4-carboxylic acid derivative (or a precursor like a nitrile or ester) and a (3-chlorophenyl)boronic acid or a related organometallic reagent. This disconnection suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key step in the forward synthesis.

A second disconnection targets the carboxylic acid group at the C4 position of the pyridine ring. This can be envisioned as being introduced via functional group interconversion from a nitrile or an aldehyde, or through direct carboxylation of a C-H bond or a carbon-metal bond at the 4-position. This leads back to 3-(3-chlorophenyl)-4-cyanopyridine or 3-(3-chlorophenyl)pyridine (B7813500) as key intermediates.

Further deconstruction of the pyridine ring itself suggests multi-component condensation reactions, such as the Hantzsch pyridine synthesis, as a potential route from acyclic precursors. This would involve the condensation of an enamine, a β-dicarbonyl compound, and an aldehyde, with subsequent oxidation to form the aromatic pyridine ring.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic strategies can be employed.

The construction of the substituted pyridine ring de novo offers a convergent approach to the target molecule. Multi-component reactions are particularly attractive for their efficiency in building molecular complexity in a single step.

One potential, though less common for this specific substitution pattern, is a variation of the Hantzsch synthesis. This would involve the condensation of an enamine derived from 3-chloroacetophenone, an active methylene (B1212753) compound like ethyl cyanoacetate, and an ammonia (B1221849) source. Subsequent oxidation would yield the dihydropyridine, which is then aromatized to the pyridine core. However, controlling the regiochemistry to achieve the desired 3,4-substitution pattern can be challenging.

More contemporary methods involve transition-metal-catalyzed cycloadditions. For instance, a [2+2+2] cycloaddition of an alkyne, a nitrile, and another alkyne, catalyzed by a cobalt or rhodium complex, could theoretically construct the pyridine ring. However, the practical application of this for the specific target molecule would require careful selection of appropriately substituted starting materials.

A plausible three-component reaction could involve the condensation of a lithiated alkoxyallene with a nitrile and a carboxylic acid, which has been shown to produce highly substituted pyridin-4-ols. chim.it Subsequent functional group manipulation would be necessary to arrive at the target structure.

This is often the more practical and widely used approach for synthesizing 3-aryl-4-carboxypyridines. The strategy relies on the sequential or tandem introduction of the aryl and carboxylic acid groups onto a suitable pyridine scaffold.

A common starting material for this approach is a dihalopyridine, such as 3-bromo-4-chloropyridine (B1270894) or 3,4-dichloropyridine. A regioselective Suzuki-Miyaura cross-coupling reaction with (3-chlorophenyl)boronic acid can be employed to introduce the aryl group at the 3-position. The selectivity of this coupling is influenced by the differential reactivity of the halogen atoms, with the bromine at the 3-position generally being more reactive in palladium-catalyzed couplings than the chlorine at the 4-position.

Following the successful arylation, the remaining halogen at the 4-position can be converted to the carboxylic acid. This can be achieved through several methods:

Cyanation followed by hydrolysis: The chloro group can be displaced by a cyanide ion (e.g., using Zn(CN)₂ or CuCN), and the resulting nitrile is then hydrolyzed under acidic or basic conditions to the carboxylic acid.

Palladium-catalyzed carbonylation: The chloro group can be directly carbonylated using carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (e.g., an alcohol to form an ester, which is then hydrolyzed).

Lithiation and carboxylation: The chloro group can be exchanged with lithium using an organolithium reagent at low temperature, followed by quenching the resulting lithiated pyridine with carbon dioxide.

An alternative functionalization approach involves the use of pyridyne intermediates. The generation of a 3,4-pyridyne from a suitable precursor, such as 3-chloro-4-(trimethylsilyl)pyridine, allows for the regioselective addition of nucleophiles. rsc.orgescholarship.orgrsc.orgresearchgate.netnih.gov For instance, the addition of a 3-chlorophenyl organometallic reagent to the 3,4-pyridyne could regioselectively form the desired C-C bond at the 3-position, followed by trapping of the resulting intermediate at the 4-position to introduce a precursor to the carboxylic acid.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of the synthesis, particularly for routes involving palladium-catalyzed cross-coupling reactions, is highly dependent on the careful optimization of reaction conditions.

For the Suzuki-Miyaura coupling step, key parameters to consider include:

Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, or palladium(II) precursors like Pd(OAc)₂ and PdCl₂(dppf), are commonly used. The choice of catalyst can significantly impact the reaction rate and yield.

Ligand: The nature of the phosphine (B1218219) ligand is crucial. Electron-rich and sterically demanding ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed. The strength and solubility of the base can influence the reaction outcome.

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The solvent system affects the solubility of the reactants and the stability of the catalyst.

The following table summarizes typical conditions that could be optimized for the Suzuki-Miyaura coupling of a 3-halopyridine with (3-chlorophenyl)boronic acid.

| Parameter | Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/dppf, PdCl₂(dppf) | Varying catalyst activity and stability. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Ligand choice influences catalytic efficiency. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength and solubility affect transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solvent polarity and miscibility impact reaction rate. |

| Temperature | 80-120 °C | Higher temperatures often required for less reactive halides. |

For the subsequent carboxylation step, optimization would depend on the chosen method. For instance, in a palladium-catalyzed carbonylation, the pressure of carbon monoxide, the choice of palladium catalyst and ligand, and the reaction temperature are critical variables to control.

Stereochemical Control and Regioselectivity in the Synthesis of this compound Analogues

The target molecule, this compound, is achiral, and therefore, stereochemical control is not a factor in its direct synthesis. However, when considering the synthesis of chiral analogues, for example, those with stereocenters on substituents attached to the pyridine or phenyl rings, enantioselective methods would be required. This could involve the use of chiral catalysts in the key bond-forming reactions or the resolution of racemic mixtures.

Regioselectivity, on the other hand, is a critical aspect of the synthesis of this compound itself. In approaches that functionalize a pre-formed pyridine ring, the ability to selectively introduce substituents at the C3 and C4 positions is paramount.

As mentioned earlier, in the Suzuki-Miyaura coupling of a 3,4-dihalopyridine, the inherent difference in reactivity between the halogens can be exploited to achieve regioselectivity. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for the selective introduction of the aryl group at the 3-position of 3-bromo-4-chloropyridine.

The chemistry of 3,4-pyridynes also offers a powerful tool for controlling regioselectivity. The regioselectivity of nucleophilic addition to a 3,4-pyridyne can be influenced by the presence of substituents on the pyridine ring, which can distort the pyridyne intermediate and favor addition at one of the two reactive carbons. escholarship.orgrsc.org This allows for the controlled formation of 3,4-disubstituted pyridines that might be difficult to access through other means.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally friendly and sustainable processes.

Key areas for implementing green chemistry principles include:

Catalysis: The use of highly efficient catalysts, such as palladium complexes with high turnover numbers, minimizes the amount of metal waste. Furthermore, the development of recyclable catalysts or the use of more abundant and less toxic metals like iron as catalysts for cross-coupling reactions are active areas of research.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or supercritical CO₂, can significantly reduce the environmental impact of the synthesis. For Suzuki-Miyaura reactions, using water as a co-solvent is common and beneficial. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Multi-component reactions are often highly atom-economical. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also improve efficiency and reduce waste. organic-chemistry.orgnih.govscribd.comorganic-chemistry.orgnih.gov

Energy Efficiency: The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. acs.org

Renewable Feedstocks: While not always feasible for complex aromatic compounds, exploring routes that utilize starting materials derived from renewable resources is a long-term goal of green chemistry.

For the synthesis of this compound, a greener approach might involve a one-pot, tandem Suzuki-Miyaura coupling and carboxylation reaction in an aqueous solvent system, using a highly active and recyclable palladium catalyst.

Advanced Spectroscopic and Structural Elucidation of 3 3 Chlorophenyl Pyridine 4 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis of 3-(3-Chlorophenyl)pyridine-4-carboxylic acid

While specific experimental NMR spectra for this compound are not widely published, a detailed analysis of its expected ¹H and ¹³C NMR spectra can be inferred from established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on the pyridine (B92270) and chlorophenyl rings, in addition to the highly deshielded carboxylic acid proton. The acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, a characteristic range for carboxylic acids where the signal is influenced by hydrogen bonding and solvent effects. libretexts.org

The pyridine ring protons (H-2, H-5, H-6) will exhibit chemical shifts influenced by the nitrogen atom's electron-withdrawing nature. The H-2 and H-6 protons, being ortho to the nitrogen, are expected to be the most deshielded among the pyridine protons. pw.edu.pl The chlorophenyl ring protons will appear in the aromatic region (typically 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by the meta position of the chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key insights into the carbon framework. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the 165-185 ppm range. pressbooks.pub The carbon atoms of the pyridine and chlorophenyl rings will resonate between approximately 120 and 150 ppm. The carbon atom attached to the chlorine (C-3') would show a shift influenced by the halogen's electronegativity, while the pyridine carbons adjacent to the nitrogen (C-2, C-6) would also be significantly deshielded.

The rotational barrier around the C-C bond connecting the two aromatic rings can influence the NMR spectra. At room temperature, if the rotation is fast on the NMR timescale, sharp, averaged signals would be observed. Variable temperature (VT) NMR studies could potentially reveal information about the dynamics of this rotation and the conformational preferences of the molecule in solution.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 13.0 | broad singlet |

| Pyridine H-2 | 8.5 - 8.7 | singlet or doublet |

| Pyridine H-6 | 8.4 - 8.6 | doublet |

| Pyridine H-5 | 7.4 - 7.6 | doublet |

| Chlorophenyl H-2' | 7.5 - 7.7 | singlet or doublet |

| Chlorophenyl H-4' | 7.4 - 7.6 | triplet or multiplet |

| Chlorophenyl H-5' | 7.3 - 7.5 | doublet or multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 165 - 175 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-4 | 145 - 150 |

| Pyridine C-3 | 138 - 142 |

| Chlorophenyl C-1' | 135 - 140 |

| Chlorophenyl C-3' | 133 - 136 |

| Pyridine C-5 | 120 - 125 |

Single-Crystal X-ray Diffraction Studies of this compound and its Cocrystals/Salts

A comprehensive search of structural databases indicates that the single-crystal X-ray diffraction structure of this compound has not been publicly reported. However, based on the crystal engineering principles of carboxylic acids and pyridines, key structural features can be predicted.

The molecule possesses both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the pyridine nitrogen). This duality allows for several potential supramolecular synthons. In the solid state, carboxylic acids commonly form centrosymmetric dimers via strong O-H···O=C hydrogen bonds. libretexts.org Alternatively, the acidic proton can interact with the basic pyridine nitrogen, forming an O-H···N heterosynthon, which is a robust and common interaction in cocrystals of carboxylic acids and pyridines. The outcome often depends on the steric environment and the relative acidity/basicity (ΔpKa) of the components.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Intermolecular Interactions in this compound Systems

Vibrational spectroscopy is a powerful tool for probing the functional groups and intermolecular interactions within a molecular system.

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum of this compound is expected to be dominated by features from the carboxylic acid group. A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration typically appears as a strong, sharp band. In a dimeric form, this band is found around 1710 cm⁻¹, whereas a monomeric (non-hydrogen-bonded) C=O stretch would appear at a higher frequency (~1760 cm⁻¹). libretexts.org

Other expected bands include C-H stretching vibrations from the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N ring stretching modes for the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region), and in-plane and out-of-plane C-H bending vibrations. The C-Cl stretching vibration should give rise to a moderate to strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds and molecular symmetry, would complement the FT-IR data. The symmetric stretching vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. researchgate.netias.ac.in The C=O stretch is also Raman active. The relative intensities and positions of bands in both FT-IR and Raman spectra can provide conclusive evidence for the nature of hydrogen bonding, such as the formation of carboxylic acid dimers versus acid-pyridine heterosynthons. rsc.org

Characteristic Vibrational Frequencies

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch (H-bonded dimer) | 2500 - 3300 (broad) | FT-IR |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman |

| C=O stretch (H-bonded dimer) | ~1710 | FT-IR, Raman |

| Aromatic Ring C=C/C=N stretch | 1400 - 1600 | FT-IR, Raman |

| C-O stretch / O-H bend | 1200 - 1450 | FT-IR |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration of Chiral this compound Analogs (if applicable)

This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it does not exhibit optical activity, and techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable.

A literature search for chiral analogs of this specific compound, for instance, through the introduction of a chiral substituent or by inducing atropisomerism via bulky ortho groups that would hinder rotation around the C-C single bond, did not yield any reported studies. Consequently, this section is not currently applicable to this compound or its known derivatives.

Advanced Mass Spectrometry Techniques for Mechanistic and Derivatization Studies Involving this compound

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₈ClNO₂ = 249.65 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be visible, with an (M+2)⁺• peak approximately one-third the intensity of the M⁺• peak, arising from the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for carboxylic acids include the initial loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl radical (•COOH, M-45). libretexts.orgchemguide.co.uk Subsequent fragmentations would involve the stable biphenyl-like core. Cleavage of the bond between the two rings could lead to fragments corresponding to the chlorophenyl cation ([C₆H₄Cl]⁺, m/z 111) and the pyridine carboxylic acid radical, or vice versa.

Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 249/251 | [C₁₂H₈ClNO₂]⁺• | Molecular Ion (M⁺•) |

| 232/234 | [C₁₂H₇ClNO]⁺• | M - •OH |

| 204/206 | [C₁₂H₈ClN]⁺ | M - •COOH |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition with high accuracy. Techniques like tandem mass spectrometry (MS/MS) could be used to isolate specific fragment ions and induce further fragmentation, providing definitive structural information and aiding in the differentiation of isomers.

Computational and Theoretical Studies on 3 3 Chlorophenyl Pyridine 4 Carboxylic Acid

Quantum Chemical Calculations (DFT) of Electronic Structure and Reactivity of 3-(3-Chlorophenyl)pyridine-4-carboxylic acid

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate its geometric and electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. scholarsresearchlibrary.comnih.gov

From the optimized structure, various electronic properties are determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scholarsresearchlibrary.com

Further analysis allows for the calculation of global reactivity descriptors, which quantify different aspects of the molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative basis for predicting chemical behavior. rsc.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. scholarsresearchlibrary.com

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT Note: These values are illustrative for a molecule of this class and would be specifically determined through DFT calculations.

| Parameter | Symbol | Formula | Typical Value Range | Significance |

| HOMO Energy | EHOMO | - | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 eV | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 eV | Chemical reactivity, stability |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.75 to 5.0 eV | Electron-attracting tendency |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.0 to 2.75 eV | Resistance to charge transfer |

| Chemical Softness | S | 1/η | 0.36 to 0.5 eV⁻¹ | Polarizability, reactivity |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects on this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and the influence of solvent environments on its structure. These simulations are particularly valuable for understanding how the molecule behaves in a biological context, such as when interacting with a protein. biointerfaceresearch.com

An MD simulation begins with a starting structure, often derived from DFT calculations or docking studies, which is then placed in a simulated environment (e.g., a box of water molecules). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over a specific period, typically nanoseconds. biointerfaceresearch.comnih.gov

Key analyses of the simulation trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the molecule's backbone atoms from their initial position, providing insight into the stability of its conformation over time. A stable RMSD value suggests that the molecule has reached equilibrium. biointerfaceresearch.com The RMSF, on the other hand, measures the fluctuation of individual atoms or residues, highlighting the flexible regions of the molecule. biointerfaceresearch.com These simulations can clarify how the molecule adapts its shape when interacting with other molecules or in different solvents.

Table 2: Typical Parameters for a Molecular Dynamics Simulation Note: These parameters are representative and would be adjusted based on the specific system under study.

| Parameter | Description | Typical Setting |

| Force Field | Set of parameters to calculate potential energy | AMBER, GROMOS, CHARMM |

| Solvent Model | Representation of the solvent environment | TIP3P, SPC/E (for water) |

| System Size | Dimensions of the simulation box | ~10 Å buffer around the molecule |

| Simulation Time | Duration of the dynamics run | 100-200 ns |

| Temperature | System temperature | 300 K (approx. body temp) |

| Pressure | System pressure | 1 atm |

| Analysis Metrics | Quantities calculated from the trajectory | RMSD, RMSF, Hydrogen Bonds |

Molecular Docking and Ligand-Protein Interaction Profiling for this compound (in vitro targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. researchgate.netmdpi.com

The process involves placing the ligand into the binding site of a protein and using a scoring function to evaluate the binding affinity of numerous possible conformations, or "poses." The pose with the best score represents the most likely binding mode. nih.gov Analysis of this predicted complex reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, that stabilize the ligand-protein binding. nih.gov

For this compound, the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the carboxylic acid group can be both a hydrogen bond donor and acceptor. The chlorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's active site. Identifying these key interactions provides a rationale for the molecule's biological activity and can guide the design of more potent analogues. nih.gov

Table 3: Example of a Molecular Docking Interaction Profile Note: This table is a hypothetical representation of docking results for this compound with a protein target.

| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Moiety |

| Serine (Ser) 88 | Hydrogen Bond | 2.1 | Carboxylic Acid (Oxygen) |

| Cysteine (Cys) 75 | Hydrogen Bond | 2.9 | Pyridine (Nitrogen) |

| Leucine (Leu) 531 | Hydrophobic | 3.8 | Chlorophenyl Ring |

| Tyrosine (Tyr) 385 | π-π Stacking | 4.2 | Phenyl Ring |

| Alanine (Ala) 527 | van der Waals | 3.5 | Pyridine Ring |

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. Developing a QSAR model for analogues of this compound can help predict the activity of new, unsynthesized derivatives and identify the key structural features that influence potency. nih.gov

The development of a 3D-QSAR model typically involves several steps:

Data Set Preparation : A series of analogues with experimentally determined biological activities is collected. This set is divided into a training set (for model building) and a test set (for model validation). nih.gov

Molecular Modeling and Alignment : The 3D structures of all compounds in the series are generated and aligned based on a common scaffold.

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can include steric, electronic, hydrophobic, and topological properties.

Model Generation : Statistical methods, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), are used to create a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation : The predictive power of the model is assessed using the test set and statistical metrics like the squared correlation coefficient (R²) and the predictive R² (R²pred). nih.gov

The resulting model can be visualized as a contour map, indicating regions where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Studies Note: This table lists examples of descriptors that would be calculated for a QSAR analysis.

| Descriptor Class | Example Descriptors | Description |

| Electronic | Dipole Moment, Partial Charges | Describes electron distribution and polarity |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Measures lipophilicity |

| Topological | Wiener Index, Connectivity Indices | Numerical representation of molecular topology |

| Quantum Chemical | HOMO/LUMO Energies, Hardness | Derived from quantum mechanical calculations |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of this compound, such as its vibrational (FTIR) and nuclear magnetic resonance (¹H-NMR, ¹³C-NMR) spectra. rsc.org Comparing these computationally predicted spectra with experimentally measured data serves as a powerful tool for structural verification and interpretation of complex spectral features. scholarsresearchlibrary.com

For vibrational spectroscopy, DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes of the molecule. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve excellent agreement. This allows for the precise assignment of observed absorption peaks to specific molecular motions, such as C=O stretching, C-Cl stretching, or aromatic ring vibrations. scholarsresearchlibrary.comrsc.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹H and ¹³C chemical shifts can be correlated with experimental values, aiding in the assignment of signals in the NMR spectra and confirming the molecular structure. Discrepancies between theoretical and experimental data can often point to specific intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. rsc.org

Table 5: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This is a hypothetical comparison for key functional groups of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | 3750 | 3580 | 3575 | Carboxylic Acid O-H |

| C=O stretch | 1785 | 1715 | 1710 | Carboxylic Acid C=O |

| C=N/C=C stretch | 1620 | 1555 | 1560 | Pyridine Ring |

| C-Cl stretch | 790 | 760 | 765 | C-Cl Bond |

Reactivity, Functionalization, and Derivatization of 3 3 Chlorophenyl Pyridine 4 Carboxylic Acid

Carboxylic Acid Functional Group Transformations in 3-(3-Chlorophenyl)pyridine-4-carboxylic acid

The carboxylic acid group is one of the most versatile functional groups in organic chemistry and the primary site for initial derivatization of this compound. Standard transformations allow for the synthesis of a diverse array of derivatives, including esters, amides, and acid chlorides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For pyridine (B92270) carboxylic acids, catalysts like alkane sulfonic acids have been shown to be effective, particularly when using alcohols with four or more carbon atoms in conjunction with an inert, water-immiscible solvent to remove water azeotropically. google.com This method ensures high yields by driving the equilibrium towards the product. google.comgoogle.com

Amidation: Amide synthesis is another crucial transformation, often accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an active ester. nih.govresearchgate.net Direct condensation with amines is also possible using coupling agents or, in some cases, by heating in non-polar solvents. ppublishing.org Research on isonicotinic acid has demonstrated its successful reaction with various aromatic amines to form corresponding amides. ppublishing.org These amide derivatives are prevalent in biologically active compounds. sphinxsai.com

Other Transformations: The carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This highly reactive intermediate serves as a precursor for synthesizing a variety of other functional groups.

The table below summarizes potential derivatives accessible through transformations of the carboxylic acid group.

| Derivative Type | Reagents and Conditions | Potential Product Structure |

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (catalyst), Reflux | 3-(3-Chlorophenyl)-4-(methoxycarbonyl)pyridine |

| Ethylamide | 1. SOCl₂, 2. Ethylamine (CH₃CH₂NH₂) | N-Ethyl-3-(3-chlorophenyl)pyridine-4-carboxamide |

| Benzyl Ester | Benzyl alcohol, DCC, DMAP | Benzyl 3-(3-chlorophenyl)pyridine-4-carboxylate |

| Acid Chloride | Thionyl chloride (SOCl₂), Reflux | 3-(3-Chlorophenyl)pyridine-4-carbonyl chloride |

Modifications of the Pyridine Nitrogen and Ring System of this compound

The pyridine ring offers additional sites for functionalization, primarily at the nitrogen atom and the carbon atoms of the ring itself.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen allows for oxidation to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-CPBA), or hydrogen peroxide in acetic acid. bhu.ac.inarkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions. bhu.ac.in Specifically, N-oxidation increases electron density at the C-2 and C-4 positions, facilitating electrophilic attack at these sites. bhu.ac.in Studies on substituted pyridines show that electron-withdrawing groups can decrease the rate of N-oxidation. researchgate.net

N-Alkylation/Quaternization: The pyridine nitrogen can also act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium (B92312) salts. This modification introduces a permanent positive charge, which can be useful for altering the solubility and biological properties of the molecule.

Ring Functionalization: While the pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution, the N-oxide derivative is more reactive. bhu.ac.inquimicaorganica.org Electrophilic substitution on pyridine itself typically occurs at the C-3 position under harsh conditions. quora.com Nucleophilic aromatic substitution (SNAr) is more common for pyridines, especially with a leaving group at the C-2 or C-4 position and in the presence of electron-withdrawing groups. youtube.com For the parent compound, direct substitution on the pyridine ring is less straightforward than on the other moieties.

Below is a table of potential modifications to the pyridine ring system.

| Modification Type | Reagents and Conditions | Potential Product Structure |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide |

| N-Methylation | Methyl iodide (CH₃I) | 4-(Carboxy)-3-(3-chlorophenyl)-1-methylpyridin-1-ium |

Aromatic Substitution Reactions on the Chlorophenyl Moiety of this compound

The 3-chlorophenyl group provides a platform for aromatic substitution reactions, allowing for further diversification of the molecular structure.

Nucleophilic Aromatic Substitution (SNAr): Generally, SNAr reactions require strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (in this case, chlorine) to activate the ring for nucleophilic attack. libretexts.org The pyridine-4-carboxylic acid group at the 3-position does not provide sufficient activation for the chlorine at the meta position to be readily displaced by common nucleophiles under standard SNAr conditions. Therefore, direct nucleophilic substitution of the chlorine atom is expected to be challenging without the use of transition metal catalysis. nih.gov

The following table outlines potential, albeit challenging, aromatic substitution reactions.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration (EAS) | HNO₃, H₂SO₄, high temperature | 2-Chloro-4-(4-carboxypyridin-3-yl)-1-nitrobenzene and 1-Chloro-2-nitro-5-(4-carboxypyridin-3-yl)benzene |

| Bromination (EAS) | Br₂, FeBr₃ | 1-Bromo-2-chloro-4-(4-carboxypyridin-3-yl)benzene and 2-Bromo-1-chloro-4-(4-carboxypyridin-3-yl)benzene |

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

The chlorine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org These reactions typically require the carboxylic acid to be protected, for instance as an ester, to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester to form a new C-C bond. This would allow for the introduction of various aryl or vinyl groups in place of the chlorine atom. Catalyst systems based on palladium complexes with specialized ligands have been developed for the efficient coupling of less reactive aryl chlorides. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org This is a valuable method for synthesizing arylalkynes. While traditionally requiring a copper co-catalyst, copper-free conditions have been developed, which can be advantageous for complex substrates. nih.govacs.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. youtube.com It is a highly versatile method for synthesizing a wide range of substituted anilines and has largely replaced harsher classical methods. wikipedia.orgacsgcipr.org The development of bulky, electron-rich phosphine (B1218219) ligands has been critical to expanding the scope of this reaction to include aryl chlorides. youtube.comorganic-chemistry.org

The table below illustrates the diverse structures that can be synthesized via these cross-coupling methods, assuming the carboxylic acid is protected as a methyl ester.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Potential Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos | Methyl 3-(biphenyl-3-yl)pyridine-4-carboxylate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Methyl 3-(3-(phenylethynyl)phenyl)pyridine-4-carboxylate |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos | Methyl 3-(3-morpholinophenyl)pyridine-4-carboxylate |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃ | Methyl 3-(3-styrylphenyl)pyridine-4-carboxylate |

Synthesis of Prodrugs and Bioconjugates of this compound for Targeted Delivery Research

The functional groups on this compound make it amenable to modification for research into targeted drug delivery systems.

Prodrug Synthesis: A common strategy for improving the pharmacokinetic properties of a drug containing a carboxylic acid is to convert it into a prodrug, often an ester. researchgate.netuobabylon.edu.iq These ester prodrugs can mask the polar carboxylic acid group, potentially enhancing membrane permeability and oral bioavailability. In the body, esterase enzymes hydrolyze the ester to release the active carboxylic acid. uobabylon.edu.iq The choice of the ester promoiety can be tailored to control the rate of hydrolysis and solubility. nih.govmdpi.com

Bioconjugate Synthesis: The carboxylic acid group is a convenient point of attachment for creating bioconjugates. Using standard peptide coupling chemistry (e.g., with EDC/NHS), the molecule can be covalently linked to targeting moieties such as peptides, antibodies, or polymers. This strategy is explored in research to direct a therapeutic agent to a specific site in the body, potentially increasing its efficacy and reducing off-target effects. Activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester creates a stable intermediate that reacts efficiently with primary amines on biomolecules to form a stable amide bond. rsc.org

The following table provides examples of potential prodrug and bioconjugate modifications.

| Modification Type | Strategy/Reagents | Purpose in Targeted Delivery Research |

| Acyloxymethyl Ester Prodrug | Chloromethyl pivalate, Base | Enhance lipophilicity and cell permeability; release active drug via enzymatic hydrolysis. |

| Amino Acid Conjugate | Glycine methyl ester, EDC, HOBt | Target amino acid transporters or modify solubility; can act as a prodrug. |

| Peptide Bioconjugate | RGD peptide, EDC/NHS | Target integrin-expressing cells for research into targeted therapies. |

| Polymer Conjugate (e.g., PEG) | Amino-terminated PEG, EDC/NHS | Increase circulation half-life and improve solubility for research applications. |

Mechanistic Insights into Biological Interactions of 3 3 Chlorophenyl Pyridine 4 Carboxylic Acid in Vitro Studies

Identification and Characterization of Potential Biological Targets for 3-(3-Chlorophenyl)pyridine-4-carboxylic acid

No published studies have been identified that specifically screen or characterize biological targets for this compound.

Enzyme Inhibition and Activation Studies with this compound

There is no available data from in vitro assays detailing the inhibitory or activatory effects of this compound on specific enzymes. While related structures have been investigated as potential enzyme inhibitors, such as Aurora A kinase inhibitors, these findings cannot be directly attributed to the subject compound. mdpi.com

Receptor Binding Assays and Allosteric Modulation by this compound

No receptor binding assays or allosteric modulation studies have been published for this compound.

Cell-Based Assays for Cellular Pathway Modulation by this compound (excluding toxicity/safety)

There is a lack of cell-based assay data to describe the modulation of any cellular pathways by this compound.

Biophysical Methods for Elucidating Molecular Interactions of this compound with Macromolecules (e.g., SPR, ITC)

No studies utilizing biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been found in the scientific literature for this compound to elucidate its direct molecular interactions with biological macromolecules. While these techniques are valuable for understanding binding affinities and thermodynamics, they have not been applied to this specific compound in published research. nih.gov

Structure Activity Relationship Sar Studies and Ligand Design Principles for 3 3 Chlorophenyl Pyridine 4 Carboxylic Acid Analogues

Systematic Modification Strategies for 3-(3-Chlorophenyl)pyridine-4-carboxylic acid Scaffold

Systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of how different chemical features influence biological activity. For the this compound scaffold, several key positions are amenable to modification to probe the SAR. These include the pyridine (B92270) ring, the phenyl ring, and the carboxylic acid group.

Modifications on the Phenyl Ring: The 3-chlorophenyl group is a crucial component of the scaffold, likely involved in hydrophobic and/or halogen bonding interactions with the target protein. Systematic replacement of the chlorine atom with other halogens (Fluorine, Bromine, Iodine) can provide insights into the role of halogen size and electronegativity in binding affinity. Furthermore, altering the substitution pattern on the phenyl ring (ortho, meta, para) or introducing additional substituents such as methyl, methoxy, or trifluoromethyl groups can probe the steric and electronic requirements of the binding pocket. Studies on other 3-phenyl substituted pyridine derivatives have shown that the nature and position of substituents on the phenyl ring significantly impact their biological effects. nih.gov

Modifications of the Carboxylic Acid Group: The carboxylic acid at the 4-position is a key functional group, likely acting as a hydrogen bond donor and/or acceptor, or forming ionic interactions with the target. nih.gov This group can be systematically modified to explore other potential interactions. Bioisosteric replacement of the carboxylic acid with tetrazoles, sulfonamides, or hydroxamic acids can help to understand the essential features required for activity while potentially improving metabolic stability or cell permeability. Amidation of the carboxylic acid is another common strategy to explore additional binding interactions and modify the physicochemical properties of the molecule.

A hypothetical systematic modification strategy is outlined in the table below:

| Position of Modification | Type of Modification | Rationale |

| Pyridine Ring (R1) | Small alkyl groups (e.g., -CH3) | Probe for steric tolerance and hydrophobic interactions. |

| Electron-withdrawing groups (e.g., -CF3, -CN) | Modulate the electronics of the pyridine ring. | |

| Phenyl Ring (R2) | Varying halogens (F, Br, I) | Investigate the role of halogen bonding and lipophilicity. |

| Different substitution patterns (ortho, para) | Explore the topography of the binding pocket. | |

| Small alkyl or alkoxy groups | Probe for additional hydrophobic or hydrogen bonding interactions. | |

| Carboxylic Acid (R3) | Bioisosteric replacement (e.g., tetrazole, sulfonamide) | Evaluate the necessity of the carboxylic acid for activity and improve pharmacokinetic properties. |

| Amide formation (e.g., -CONH2, -CONHR) | Introduce new hydrogen bonding possibilities and alter solubility. |

Topographical and Electronic Features Governing Activity in this compound Series

The biological activity of the this compound series is governed by a combination of its three-dimensional shape (topography) and the distribution of electrons within the molecule (electronic features). These features dictate how the molecule interacts with its biological target.

Electronic Features: The electronic landscape of the molecule is equally important. The electron-deficient nature of the pyridine ring, coupled with the electron-withdrawing effect of the chlorine atom on the phenyl ring, creates a specific electrostatic potential surface. mdpi.com This surface can guide the molecule's approach to its target and facilitate non-covalent interactions.

Key electronic and topographical features include:

Hydrogen Bond Donors and Acceptors: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen). The pyridine nitrogen can also act as a hydrogen bond acceptor. nih.gov

Aromatic/π-π Stacking Interactions: Both the pyridine and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding site. nih.gov

Hydrophobic Interactions: The chlorophenyl group provides a significant hydrophobic surface that can interact with nonpolar regions of the binding pocket.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional non-covalent interaction with an electron-rich atom (e.g., oxygen or nitrogen) on the protein.

Computational studies, such as the analysis of electrostatic potential maps, can provide valuable insights into the electronic features that are crucial for activity. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches for this compound Derivatives

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For the this compound series, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor/acceptor (the carboxylic acid), and a hydrophobic/aromatic region (the chlorophenyl ring).

Pharmacophore Model Development: A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. researchgate.net

Virtual Screening: Virtual screening is a computational method used to rapidly screen large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov When combined with a pharmacophore model, virtual screening can efficiently filter vast chemical spaces to prioritize a smaller, more manageable set of compounds for experimental testing. This approach significantly accelerates the discovery of new lead compounds. mdpi.com

A hypothetical pharmacophore model for a this compound analogue might include the following features:

| Pharmacophoric Feature | Corresponding Molecular Moiety |

| Hydrogen Bond Acceptor | Pyridine Nitrogen |

| Hydrogen Bond Donor/Acceptor | Carboxylic Acid |

| Aromatic/Hydrophobic Region | 3-Chlorophenyl Ring |

| Negative Ionizable Feature | Carboxylate of the Carboxylic Acid |

Fragment-Based Ligand Design Strategies Applied to the this compound Core

Fragment-based ligand design (FBLD) is a drug discovery approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target of interest. rowansci.com These fragments are then optimized and linked together to generate more potent lead compounds. The this compound core itself can be considered a relatively large fragment or can be deconstructed into smaller fragments for initial screening.

Fragment Growing: In this strategy, a core fragment, such as 3-chlorophenylpyridine, could be identified through a fragment screen. Subsequently, medicinal chemists would "grow" this fragment by adding functional groups, like the carboxylic acid at the 4-position, to pick up additional interactions with the target and increase potency.

Fragment Linking: Alternatively, two or more fragments that bind to adjacent sites on the target protein can be chemically linked together. For instance, a fragment corresponding to the 3-chlorophenyl group and another corresponding to pyridine-4-carboxylic acid could be identified independently and then linked to create a more potent molecule.

The efficiency of FBLD lies in its ability to explore chemical space more effectively than traditional high-throughput screening. The initial fragments are small and simple, allowing for a more thorough sampling of potential binding interactions.

De Novo Design Principles for Novel Ligands Based on the this compound Core

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific target binding site. researchgate.net The structural information from this compound and its analogues can serve as a foundation for de novo design algorithms.

These algorithms can use the key pharmacophoric features of the this compound core as constraints to build new molecules from scratch. The goal is to design novel scaffolds that maintain the essential binding interactions of the original core but possess different chemical structures, potentially leading to improved properties such as enhanced potency, better selectivity, or more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

For example, a de novo design program could be tasked with generating molecules that place a hydrogen bond donor/acceptor, a hydrogen bond acceptor, and a hydrophobic group in the same relative spatial orientation as they are found in an active conformation of a this compound analogue. This can lead to the discovery of entirely new chemical classes of compounds with the desired biological activity.

Emerging Research Directions and Future Perspectives for 3 3 Chlorophenyl Pyridine 4 Carboxylic Acid

Exploration of 3-(3-Chlorophenyl)pyridine-4-carboxylic acid in Materials Science and Supramolecular Chemistry

While specific research on this compound in materials science is not yet widely documented, the inherent structural features of pyridine (B92270) carboxylic acids suggest a rich potential for exploration. Pyridine derivatives are recognized as crucial building blocks in supramolecular chemistry and for creating innovative materials. chim.it The combination of a pyridine ring, a carboxylic acid group, and a chlorophenyl substituent offers multiple points for non-covalent interactions, which are fundamental to the design of advanced materials.

Future research could focus on leveraging these features to construct metal-organic frameworks (MOFs), coordination polymers, and liquid crystals. The nitrogen atom of the pyridine ring can coordinate with metal ions, while the carboxylic acid group can act as a versatile linker. The chlorophenyl group can participate in π-π stacking and halogen bonding, further directing the self-assembly process to create ordered, three-dimensional structures. researchgate.net

Potential research directions in this area are outlined in the table below.

| Research Area | Potential Application of this compound | Key Interaction Types |

| Metal-Organic Frameworks (MOFs) | Development of porous materials for gas storage, separation, or catalysis. | Coordination bonds (Pyridine-N & Carboxylate-O with metal ions). |

| Supramolecular Gels | Formation of soft materials for sensing or controlled release applications. | Hydrogen bonding, π-π stacking, halogen bonding. |

| Liquid Crystals | Design of new mesophases with specific optical or electronic properties. | Dipole-dipole interactions, molecular shape anisotropy. |

| Co-crystallization | Engineering of solid-state forms with tailored physical properties (e.g., solubility, stability). | Hydrogen bonding with co-formers like squaric acid. rsc.org |

These explorations could lead to materials with unique electronic, optical, or catalytic properties, driven by the specific stereoelectronic profile of the this compound scaffold.

Advanced Delivery Systems and Nanotechnology Approaches for this compound (academic focus, not clinical)

The academic exploration of advanced delivery systems offers a promising frontier for compounds like this compound, particularly for investigating its biological activity in cellular models. Nanotechnology provides a versatile toolkit for enhancing the solubility, stability, and cellular uptake of small molecules. mdpi.comnih.gov Smart drug delivery systems, for instance, can offer controlled release, potentially improving the efficacy of a compound in in vitro studies. mdpi.com

Academic research could investigate the encapsulation or conjugation of this compound with various nanocarriers. This would not be for clinical application but to create sophisticated research tools to study its biological interactions with greater precision. For example, attaching the molecule to magnetic iron oxide nanoparticles could allow for its targeted delivery to specific cells in a co-culture system under the influence of an external magnetic field. mdpi.com

The table below summarizes potential academic nanotechnology approaches.

| Nanocarrier Type | Research Objective | Potential Advantages in an Academic Setting |

| Liposomes | Investigate passive cellular uptake mechanisms. | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds. |

| Polymeric Micelles | Enhance aqueous solubility for cell-based assays. | Self-assembly, tunable size and surface properties. |

| Gold Nanoparticles | Develop probes for cellular imaging and tracking. | Optical properties (plasmon resonance), ease of functionalization. |

| Peptide-Based Hydrogels | Create a scaffold for sustained release in 3D cell culture models. | Biocompatibility, biodegradability, tunable mechanical strength. mdpi.com |

These nanotechnology-based approaches could provide deeper insights into the compound's cellular behavior and mechanism of action, independent of any potential therapeutic development.

Integration of Artificial Intelligence and Machine Learning in this compound Research

| AI/ML Application | Research Goal | Example Algorithm/Technique |

| Property Prediction | Predict biological activity, toxicity, and physicochemical properties. | Quantitative Structure-Activity Relationship (QSAR), Support Vector Machines (SVM). mdpi.com |

| De Novo Design | Generate novel derivatives with desired characteristics. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). nih.gov |

| Retrosynthesis Planning | Predict efficient synthetic routes to the compound and its analogs. | Monte Carlo Tree Search, Transformer-based models. |

| Target Identification | Analyze biological data to hypothesize protein targets. | Deep learning on genomic and proteomic data. nih.govmdpi.com |

Challenges and Opportunities in the Academic Research of this compound Derivatives

The academic study of this compound and its derivatives presents both distinct challenges and significant opportunities. A primary challenge is the limited amount of existing research on this specific molecule, requiring foundational work to establish its basic properties and reactivity.

Challenges:

Synthetic Complexity: While many routes to pyridine derivatives exist, achieving specific substitution patterns can be challenging. chim.it Certain synthetic steps, such as metal-catalyzed cross-coupling reactions, may suffer from side reactions or difficult purification, such as the formation of stable complexes with catalysts. mdpi.com

Characterization: The presence of multiple functional groups can complicate structural analysis and purification.

Lack of Precedent: Without a body of literature, researchers must invest more effort in optimizing reaction conditions and developing analytical methods from the ground up.

Opportunities:

Broad Biological Potential: Pyridine carboxylic acid analogs are known to exhibit a wide array of biological activities, including antiviral, antibacterial, and antifungal properties. nih.gov This suggests a rich field for screening derivatives of the title compound.

Structural Versatility: The scaffold allows for modification at several positions on both the pyridine and phenyl rings, enabling the creation of large, diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Chemical Novelty: The relative lack of exploration means that new derivatives are likely to be novel chemical entities, offering opportunities for intellectual property and publications on new discoveries.

Overcoming the synthetic hurdles could unlock a wide range of structurally novel compounds with potentially interesting and unexplored biological or material properties.

Potential for Unexplored Mechanistic Pathways and Target Identification for this compound

A key area of future research is the identification of the biological targets and mechanistic pathways through which this compound and its derivatives may exert biological effects. The structural similarity to other biologically active pyridine-containing molecules suggests that it could interact with a variety of protein targets, such as kinases or ion channels. nih.govresearchgate.net

Modern approaches to target identification and mechanistic studies could be applied:

High-Throughput Screening (HTS): Screening the compound against large panels of recombinant proteins (e.g., kinases, proteases, GPCRs) can rapidly identify potential molecular targets. nih.gov

Molecular Docking and Simulation: In silico studies can be used to model the binding of the compound to the active sites of known proteins. This can help prioritize targets for experimental validation and explain the binding modes of active derivatives. researchgate.netnih.gov

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can identify protein targets directly in complex biological samples (e.g., cell lysates).

Phenotypic Screening: Observing the effects of the compound on cell lines can provide clues about its mechanism of action, which can then be investigated at the molecular level through transcriptomics or proteomics.

By combining these computational and experimental strategies, researchers can move from identifying a biologically active "hit" compound to understanding its precise molecular mechanism of action, paving the way for more focused and rational derivative design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization. Catalysts like palladium or copper (e.g., Pd/C, CuI) and solvents such as dimethylformamide (DMF) or toluene are critical for optimizing reaction efficiency. For example, a chlorophenyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Yield optimization requires precise temperature control (e.g., 80–120°C) and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to verify aromatic proton environments and carboxylate carbon signals.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 248.03 for C₁₂H₈ClNO₂).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

Cross-referencing with PubChem or crystallographic databases ensures accuracy .

Q. What biological activities are associated with this compound?

- Methodological Answer : Preliminary studies on analogs suggest potential antimicrobial and anticancer properties. For activity screening:

- In vitro assays : MIC (Minimum Inhibitory Concentration) against E. coli or S. aureus for antimicrobial testing.

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination).

Substituent position (e.g., 3-chloro vs. 4-chloro) significantly impacts bioactivity due to steric and electronic effects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the supramolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen bonding (e.g., O-H···N between carboxylic acid and pyridine moieties) and π-π stacking of aromatic rings. Compare with similar structures (e.g., (E)-3-(pyridin-4-yl)acrylic acid) to identify trends in lattice packing and stability. Software like Mercury (CCDC) aids in analyzing intermolecular distances and angles .

Q. What strategies mitigate contradictions in reported biological activity data for halogenated pyridine-carboxylic acids?

- Methodological Answer : Discrepancies often arise from varying substituents or assay conditions. Use structure-activity relationship (SAR) studies to:

- Control substituents : Synthesize analogs with fluorine or methyl groups at the 3-position.

- Standardize assays : Replicate experiments under identical pH, temperature, and cell lines.

Statistical tools (e.g., ANOVA) can isolate variable impacts .

Q. How do catalytic systems influence the regioselectivity of this compound synthesis?

- Methodological Answer : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling regioselectivity. For example, ligand choice (e.g., bidentate vs. monodentate) directs coupling to the 4-position of pyridine. Solvent polarity (DMF vs. THF) also affects intermediate stability. Mechanistic studies using DFT calculations or isotopic labeling (²H/¹³C) clarify reaction pathways .

Q. What analytical challenges arise in purity assessment of halogenated pyridine-carboxylic acids, and how are they addressed?

- Methodological Answer : Trace halogenated byproducts (e.g., di-chlorinated isomers) complicate HPLC/MS analysis. Strategies include:

- Ion-pair chromatography : Using tetrabutylammonium salts to improve peak resolution.

- 2D NMR : COSY/HSQC to distinguish overlapping signals.

- Elemental analysis : Confirm Cl content via combustion analysis .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Pd/C (5 mol%) | Enhances coupling efficiency | |

| Solvent | DMF | Stabilizes intermediates | |

| Temperature | 100°C | Balances reaction rate/decay |

Table 2 : Comparative Bioactivity of Pyridine-Carboxylic Acid Derivatives

| Compound | IC₅₀ (μM) * | Target Enzyme | Structural Distinction | Reference |

|---|---|---|---|---|

| 3-(3-Cl-Ph)-pyridine-4-COOH | 12.4 | EGFR Kinase | 3-Cl substituent | |

| 6-(4-Cl-Ph)-oxazolo-pyridine-COOH | 8.7 | COX-2 | Oxazole fused ring |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.